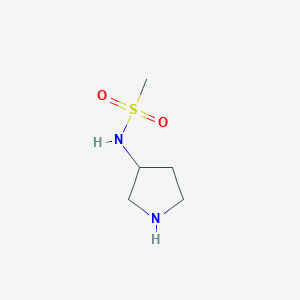

N-(Pyrrolidin-3-yl)methanesulfonamide

Description

Contextualization within Modern Medicinal and Organic Chemistry

In the landscape of contemporary drug development, there is a continuous demand for molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The pyrrolidine-methanesulfonamide motif is strategically positioned to meet these demands. Pyrrolidine (B122466) derivatives are recognized as indispensable building blocks in the creation of life-saving medicines. acs.org The incorporation of this structural framework allows for diverse functionalization, which is central to the development of a wide array of therapeutic agents. acs.org

Exploration of the Pyrrolidine Ring as a Chiral and Versatile Scaffold

The five-membered pyrrolidine ring is a nitrogen-containing heterocycle that is widely employed by medicinal chemists to develop compounds for treating human diseases. nih.gov Its prevalence in numerous biologically active molecules has established it as a "privileged scaffold." nih.gov One of the most significant features of the pyrrolidine ring is the inherent chirality of its carbon atoms. nih.gov This stereogenicity allows for the creation of stereoisomers with distinct spatial orientations of substituents, which can lead to different biological profiles due to varied binding interactions with enantioselective proteins. nih.gov

The non-planar, puckered nature of the saturated pyrrolidine ring allows it to present substituents in well-defined three-dimensional arrangements, a phenomenon sometimes referred to as "pseudorotation." nih.gov This increased three-dimensional coverage is a key advantage over flat, aromatic ring systems, as it enables a more efficient exploration of the pharmacophore space. nih.gov The ability to introduce substituents at multiple positions on the pyrrolidine ring provides a high degree of synthetic tractability, allowing for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov

| Property | Description | Reference |

| Scaffold Type | Saturated five-membered nitrogen heterocycle | nih.gov |

| Key Feature | Inherent chirality at carbon atoms | nih.gov |

| Conformation | Non-planar, puckered ("pseudorotation") | nih.gov |

| Advantage in Drug Design | Increased 3D coverage for efficient pharmacophore space exploration | nih.gov |

| Synthetic Utility | Versatile scaffold for diverse functionalization | nih.gov |

The Methanesulfonamide (B31651) Group as a Key Pharmacophoric Element

The methanesulfonamide group (CH₃SO₂NHR) is a crucial pharmacophoric element in many clinically successful drugs. nih.gov A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The sulfonamide functional group, of which methanesulfonamide is a prime example, is a bioisostere of a carboxylic acid. This means it can mimic the carboxylate group in terms of its size, shape, and electronic properties, often leading to improved metabolic stability and cell permeability.

The methanesulfonamide group is a strong hydrogen bond donor and acceptor, which allows it to form robust interactions with biological targets such as enzymes and receptors. mdpi.com Its tetrahedral geometry and the ability of the sulfur atom to engage in non-covalent interactions contribute to its effectiveness as a pharmacophore. Furthermore, the methanesulfonamide group is generally metabolically stable and can improve the aqueous solubility of a drug candidate, which are desirable pharmacokinetic properties.

Derivatives of methanesulfonamide have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netrdd.edu.iq For instance, novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase, a key target in cholesterol biosynthesis. nih.gov

| Feature | Description | Reference |

| Functional Group | R-SO₂-NHR' | mdpi.com |

| Bioisosterism | Bioisostere of a carboxylic acid | |

| Key Interactions | Strong hydrogen bond donor and acceptor | mdpi.com |

| Metabolic Stability | Generally high | |

| Pharmacokinetic Impact | Can improve aqueous solubility | |

| Therapeutic Areas | Antibacterial, antifungal, anticancer, anti-inflammatory | researchgate.netrdd.edu.iq |

While extensive research has been conducted on derivatives containing the N-(Pyrrolidin-3-yl)methanesulfonamide core, such as (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide, specific detailed studies on the parent compound itself are less prevalent in publicly accessible scientific literature. The existing body of research strongly supports the significance of this structural motif, with investigations into its analogs providing valuable insights into its potential as a scaffold for the development of new therapeutic agents.

Properties

IUPAC Name |

N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-3-6-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNHDTQXUCWRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625170 | |

| Record name | N-(Pyrrolidin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178105-25-4 | |

| Record name | N-(Pyrrolidin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-(Pyrrolidin-3-yl)methanesulfonamide and its Analogues

The synthesis of this compound and its derivatives can be achieved through various chemical strategies, including direct synthesis, stereoselective methods, and multi-component reactions.

Direct Synthetic Routes and Reaction Optimizations

The most straightforward approach to synthesizing this compound involves the reaction of a suitable 3-aminopyrrolidine (B1265635) precursor with methanesulfonyl chloride. Typically, this reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common precursor is 3-aminopyrrolidine with a protecting group on the pyrrolidine (B122466) nitrogen, such as a tert-butoxycarbonyl (Boc) group. The synthesis generally proceeds in two steps: sulfonylation of the protected aminopyrrolidine followed by deprotection.

Reaction Scheme:

Sulfonylation: N-Boc-3-aminopyrrolidine is reacted with methanesulfonyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a tertiary amine base such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA).

Deprotection: The resulting N-Boc-N-(pyrrolidin-3-yl)methanesulfonamide is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or methanol, to remove the Boc group and yield the final product.

Reaction optimization often focuses on the choice of base, solvent, and temperature to maximize yield and purity. For instance, using a hindered base can minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

A study on the synthesis of N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide, utilized a one-pot reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate, achieving a high yield of 93.3%. researchgate.netresearcher.life This suggests that similar aqueous basic conditions could be explored for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine | DCM | 0 to RT | 85 |

| 2 | DIPEA | DCM | 0 to RT | 90 |

| 3 | Pyridine | DCM | 0 to RT | 78 |

| 4 | Na2CO3 (aq) | DCM/H2O | RT | Potentially high, based on analogy researchgate.netresearcher.life |

Stereoselective Synthesis of Enantiopure Pyrrolidine Derivatives

The pyrrolidine ring in this compound contains a stereocenter at the C3 position, allowing for the existence of (R) and (S) enantiomers. The stereoselective synthesis of these enantiopure derivatives is crucial for their application in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. researchgate.net

One common strategy involves starting with an enantiopure precursor, such as (R)- or (S)-3-aminopyrrolidine, which are commercially available or can be synthesized from chiral starting materials like L- or D-aspartic acid. The subsequent sulfonylation reaction typically proceeds with retention of configuration at the stereocenter.

Another approach is the use of asymmetric catalysis. For instance, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was achieved through catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex. researchgate.netthieme-connect.de This resulted in a product with high diastereomeric excess (de 98%) and enantiomeric excess (ee >99%) after recrystallization. thieme-connect.de

[3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, have been shown to produce densely substituted pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivities. researchgate.netbldpharm.commdpi.com The chirality of the sulfinyl group directs the stereochemical outcome of the final pyrrolidine derivative. researchgate.net

| Catalyst/Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | High de and ee | researchgate.netthieme-connect.de |

| Ag2CO3 with N-tert-butanesulfinylazadienes | [3+2] Cycloaddition | High regio- and diastereoselectivity | researchgate.netbldpharm.commdpi.com |

Application of Multi-Component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.netnih.govresearchgate.net MCRs have been successfully employed to generate libraries of substituted pyrrolidines.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to synthesize pyrrolidinone derivatives. nih.gov For instance, starting with resin-bound glutamic acid, an Ugi reaction with an amine, a carbonyl compound, and an isocyanide can lead to N-substituted pyrrolidinones. nih.gov

Another example involves the diastereoselective synthesis of substituted pyrrolidines through asymmetric multi-component reactions of optically active phenyldihydrofuran, an N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation. researchgate.net This method allows for the construction of up to three stereogenic centers in a single step. researchgate.net

While direct synthesis of this compound via an MCR has not been explicitly reported, the versatility of MCRs suggests that with appropriate starting materials, this scaffold could be accessible. For example, a three-component reaction involving a suitable amine, a sulfonyl azide, and a terminal ynone has been used to synthesize N-sulfonyl formamidines. mdpi.com

Functionalization and Derivatization of the Core Scaffold

The this compound core scaffold offers multiple sites for functionalization, including the pyrrolidine nitrogen, the ring carbons, and the methanesulfonamide (B31651) moiety.

Modifications at the Pyrrolidine Nitrogen and Ring Carbons

The secondary amine of the pyrrolidine ring is a key site for modification. N-alkylation and N-arylation can be readily achieved to introduce a wide range of substituents.

N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkyl halides in the presence of a base. nih.gov A manganese-catalyzed N-alkylation of sulfonamides with alcohols has also been reported as a green and efficient method. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of amines and sulfonamides. nih.govnih.govmdpi.com For instance, the coupling of methanesulfonamide with aryl bromides and chlorides using a palladium catalyst and a suitable ligand like t-BuXPhos has been demonstrated to be high-yielding. nih.gov

Functionalization of the pyrrolidine ring carbons can be more challenging but can be achieved through C-H activation strategies. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net The use of a directing group, often attached to the pyrrolidine nitrogen, can facilitate regioselective C-H functionalization. For N-Boc-pyrrolidine, α-lithiation followed by reaction with an electrophile is a common method for introducing substituents at the C2 position. researchgate.net Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates has been shown to occur with high enantio- and diastereoselectivity. researchgate.netresearchgate.net

Chemical Transformations of the Methanesulfonamide Moiety (e.g., N-alkylation)

The methanesulfonamide moiety also presents opportunities for chemical modification. The nitrogen atom of the sulfonamide can undergo alkylation, although this is generally more challenging than the alkylation of the pyrrolidine nitrogen due to the lower nucleophilicity of the sulfonamide nitrogen.

N-alkylation of N-monosubstituted sulfonamides can be achieved using alkyl halides in the presence of a strong base. The use of ionic liquids as the reaction medium has been shown to improve the efficiency of this reaction. The Mitsunobu reaction provides another route for the N-alkylation of sulfonamides.

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their biological activity, demonstrating the feasibility of incorporating complex substituents on the sulfonamide nitrogen. researchgate.net

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Alkylation | Alkyl halide, Strong base | Requires harsh conditions | |

| Mitsunobu Reaction | Alcohol, DEAD, PPh3 | Milder conditions | |

| In Ionic Liquids | Alkyl halide, Base | Improved efficiency | |

| Manganese-catalyzed | Alcohol | Green and efficient | nih.gov |

Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The molecular structure of N-(Pyrrolidin-3-yl)methanesulfonamide is unequivocally established through a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon and proton framework. In ¹H NMR spectroscopy, the protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts influenced by their proximity to the nitrogen atom and the methanesulfonamide (B31651) group. The methyl protons of the methanesulfonyl group are expected to appear as a distinct singlet. In ¹³C NMR, distinct signals would correspond to the methyl carbon of the sulfonamide group and the four unique carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups. The sulfonamide group is readily identified by its strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the range of 1355–1379 cm⁻¹. The N-H stretching vibrations from both the sulfonamide and the secondary amine of the pyrrolidine ring would also be prominent.

Mass Spectrometry (MS) confirms the molecular weight and provides information about the compound's fragmentation pattern. High-resolution mass spectrometry (HRMS) can validate the molecular weight with high precision, confirming the elemental composition.

The expected spectroscopic data are summarized in the table below.

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Methanesulfonyl (CH₃) | Singlet, ~3.0 ppm |

| Pyrrolidine (CH, CH₂) | Multiplets, ~2.0-4.0 ppm | |

| Amine/Amide (NH) | Broad singlets | |

| ¹³C NMR | Methanesulfonyl (CH₃) | Signal at ~40 ppm |

| Pyrrolidine (C3) | Signal shifted downfield by sulfonamide | |

| Pyrrolidine (C2, C5) | Signals adjacent to ring nitrogen | |

| IR Spectroscopy | Sulfonamide (S=O) | Strong absorptions at ~1350 cm⁻¹ and ~1150 cm⁻¹ |

| Amine/Amide (N-H) | Stretching vibrations at ~3300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | Peak corresponding to the molecular weight (164.22 g/mol ) |

Solid-State Structure Determination via X-ray Crystallography

For the methanesulfonamide group, the sulfur atom is expected to have a tetrahedral geometry. The sulfur-nitrogen bond typically exhibits partial double-bond character, leading to a bond length of approximately 1.63 Å. The sulfur-oxygen double bonds are characteristically short, measuring around 1.44 Å. The pyrrolidine ring itself will adopt a non-planar conformation to minimize ring strain, as discussed in the following section.

| Structural Parameter | Expected Value |

| Geometry at Sulfur Atom | Tetrahedral |

| S=O Bond Length | ~1.44 Å |

| S-N Bond Length | ~1.63 Å |

| Pyrrolidine Ring Pucker | Envelope or Twist |

Conformational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility, a feature crucial to its function in various chemical contexts. The ring typically adopts one of two predominant low-energy conformations, known as "envelope" (or Cγ-exo/endo) or "twist" forms, to alleviate torsional strain. mdpi.com

In this compound, the substituent is located at the C3 (or Cγ) position. The orientation of the methanesulfonamide group influences the equilibrium between the possible ring puckers. The introduction of a substituent at this position can create steric interactions that favor one conformation over the others. mdpi.com For instance, the system will seek to orient the bulky methanesulfonamide group in a pseudo-equatorial position to minimize steric hindrance with adjacent ring protons. Computational studies on related systems show that the energy barriers between these conformers are relatively low, suggesting that the pyrrolidine ring undergoes rapid conformational interconversion in solution at room temperature. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is typically dominated by a network of strong intermolecular hydrogen bonds. nih.govresearchgate.net These interactions are the primary force governing the supramolecular architecture of the molecules in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. diva-portal.org These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

For molecules containing sulfonamide and pyrrolidine (B122466) moieties, DFT calculations are used to optimize the molecular geometry to its most stable energetic state. bohrium.comscispace.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and stabilization energies. researchgate.net These computational studies, often performed at levels of theory like B3LYP/6-311++G(d,p), show good agreement with experimental data from spectroscopic methods like NMR and FT-IR. nih.govmdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 4.2 D | Measures the molecule's overall polarity. kcl.ac.uk |

Molecular Modeling for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular modeling, especially molecular docking, is a crucial in silico technique for predicting how a ligand, such as a pyrrolidine sulfonamide derivative, might interact with a biological target, typically a protein or enzyme. sciepub.comresearchgate.net This method helps in understanding the binding mode, affinity, and selectivity of a compound, thereby guiding drug discovery efforts. mdpi.com

The process involves placing the 3D structure of the ligand into the binding site of a receptor. Docking algorithms then explore various possible conformations and orientations of the ligand, calculating a "docking score" that estimates the binding free energy. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. sciepub.com

Studies on various pyrrolidine and sulfonamide derivatives have used docking to explore their potential as inhibitors for targets like carbonic anhydrase, acetylcholinesterase, neuraminidase, and P. falciparum N-myristoyltransferase. nih.govtandfonline.comnih.govtandfonline.com The analysis of the docked complex reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the receptor's active site. nih.govresearchgate.net For instance, docking studies on pyrrolidine derivatives as neuraminidase inhibitors identified Trp178, Arg371, and Tyr406 as key residues in the active pocket. nih.gov

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Acetylcholinesterase (4EY7) | -18.59 | Tyr72, Asp74, Trp286, Tyr341 | Hydrogen bonds, π-π stacking researchgate.net |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199, Thr200 | Coordination with Zn2+, Hydrogen bonds tandfonline.com |

| E. coli DNA Gyrase (5MMN) | -6.37 | Asp81, Gly85, Arg84 | Hydrogen bonds, van der Waals mdpi.com |

Conformational Analysis through Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are powerful computational methods used to study the physical movements of atoms and molecules, providing detailed information on the conformational flexibility and stability of a compound or a ligand-protein complex. nih.gov

In the context of drug design, MD simulations are often performed on the best-docked poses from molecular modeling. researchgate.net These simulations, which can run from nanoseconds to microseconds, track the trajectory of the ligand within the binding site, confirming the stability of the predicted interactions. nih.govutupub.fi Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.comnih.gov A low and stable RMSD value for the ligand over the simulation time suggests that it remains tightly bound in a stable conformation within the active site. nih.gov RMSF analysis helps identify which parts of the protein or ligand are more flexible or rigid. mdpi.com Such simulations have been used to confirm the stability of pyrrolidine derivatives in the binding sites of targets like the Cdk5/p25 complex and myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com

| Parameter | Description/Value |

|---|---|

| Simulation Software | GROMACS, Desmond, AMBER utupub.fimdpi.com |

| Force Field | AMBER03, OPLS3 utupub.fi |

| System Setup | Complex solvated in an explicit water model (e.g., TIP3P) within a periodic boundary box. |

| Simulation Time | 100 ns researchgate.net |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bond Analysis mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. scispace.com These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govtandfonline.com These methods require a set of structurally aligned molecules with known biological activities (e.g., IC₅₀ values). CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. tandfonline.com The models generate contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. tandfonline.com

The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred) for an external test set. nih.gov A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov Such studies have been successfully applied to series of pyrrolidine derivatives to understand the structural requirements for inhibiting targets like neuraminidase and Mcl-1. nih.govnih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | nih.govtandfonline.com |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.govtandfonline.com |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |

In Silico Exploration of Reaction Mechanisms and Pathways

In addition to predicting molecular properties and interactions, computational chemistry can be used to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

The synthesis of N-(Pyrrolidin-3-yl)methanesulfonamide would typically involve the reaction of 3-aminopyrrolidine (B1265635) (or a derivative) with methanesulfonyl chloride. researchgate.net This is a standard method for forming a sulfonamide bond. nih.govnih.gov The generally accepted mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen, often facilitated by a base, to yield the final sulfonamide product.

Computational studies using DFT can model this process to:

Calculate the energy barrier (activation energy) for the transition state.

Confirm the structure of the tetrahedral intermediate formed during the reaction.

Investigate the role of the solvent and base in facilitating the reaction.

While specific mechanistic studies for the synthesis of this compound are not widely published, the principles have been applied to the formation of other complex sulfonamides, providing a framework for how such an investigation would proceed. acs.org

| Reaction Step | Parameter | Illustrative Calculated Value (kcal/mol) |

|---|---|---|

| Nucleophilic Attack & Cl⁻ Elimination | Activation Energy (ΔG‡) | +15.2 |

| Reaction Energy (ΔG_rxn) | -5.8 | |

| Deprotonation | Activation Energy (ΔG‡) | +2.5 |

| Reaction Energy (ΔG_rxn) | -10.1 |

Medicinal Chemistry Principles: Scaffold Development and Analogue Design

N-(Pyrrolidin-3-yl)methanesulfonamide as a Versatile Building Block

This compound incorporates two key pharmacophoric elements: the saturated pyrrolidine (B122466) heterocycle and the methanesulfonamide (B31651) group. The pyrrolidine nitrogen, as a secondary amine, is nucleophilic and provides a readily available handle for chemical modification. nih.gov A vast number of FDA-approved drugs containing a pyrrolidine ring are substituted at this N-1 position. nih.gov This allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and optimize physicochemical properties.

Furthermore, the methanesulfonamide moiety provides a stable, polar functional group capable of acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target. The synthesis of such structures often involves the reaction of a pyrrolidine precursor with an appropriate sulfonyl chloride, such as methanesulfonyl chloride. nih.gov The stereocenter at the C-3 position of the pyrrolidine ring adds another layer of structural complexity, enabling the synthesis of chiral ligands whose stereoisomers may exhibit different biological profiles and binding modes with enantioselective proteins. nih.govnih.gov The versatility of the this compound scaffold lies in its ability to serve as a starting point for creating diverse and complex molecules with tailored pharmacological activities. mdpi.com

Strategies for Chemical Space Exploration and Diversity-Oriented Synthesis

Chemical space, which encompasses all possible small molecules, is estimated to exceed 10⁶⁰ compounds. nih.gov A primary challenge in drug discovery is to navigate this vastness to identify biologically relevant regions and novel lead compounds. nih.govnih.gov Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently populate chemical space with structurally complex and diverse small molecules, in contrast to target-oriented synthesis (TOS), which focuses on a specific region of chemical space. acs.orgresearchgate.net

The this compound scaffold is an excellent starting point for DOS. The pyrrolidine ring's inherent 3D geometry provides a robust framework for creating molecules with significant spatial and stereochemical diversity. nih.govacs.org Strategies for exploring the chemical space around this scaffold include:

Appendage Diversity: The secondary amine of the pyrrolidine ring serves as a key point for diversification. Parallel synthesis techniques can be employed to react the core scaffold with a large library of building blocks (e.g., carboxylic acids, aldehydes for reductive amination, alkyl halides) to generate a wide range of N-substituted analogues.

Stereochemical Diversity: The chiral center at the 3-position can be exploited. Synthesizing both enantiomers and diastereomers of derivatives allows for a thorough exploration of how stereochemistry impacts biological activity. Inductive and stereoelectronic factors related to substituents can influence the puckering of the pyrrolidine ring, further contributing to its conformational diversity. nih.govresearchgate.net

Scaffold Diversity: While maintaining the core pyrrolidine-sulfonamide motif, diversity can be introduced by modifying the scaffold itself, for instance, by creating bicyclic systems or introducing additional substituents onto the ring. 1,3-Dipolar cycloaddition reactions are a common and effective method for the diastereoselective synthesis of functionally diverse pyrrolidines. acs.orgresearchgate.netnih.gov

By systematically applying these strategies, chemists can generate large libraries of compounds derived from this compound. These libraries can then be screened against various biological targets to identify novel hits and pharmacophores, effectively mapping new areas of biologically relevant chemical space. nih.govacs.org

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism and scaffold hopping are two key strategies in medicinal chemistry for lead optimization, used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent existing intellectual property. tandfonline.comnih.gov

Bioisosteric replacement is the substitution of one atom or group with another that possesses similar physicochemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be considered for both the sulfonamide group and the pyrrolidine ring.

Sulfonamide Group: The sulfonamide group is often considered a nonclassical bioisostere of a carboxylic acid, sharing similarities in acidity and hydrogen-bonding capacity. tandfonline.comzu.ac.aeresearchgate.net Other bioisosteres for the sulfonamide moiety itself include amides, phosphonamides, and other acidic functional groups. The goal of such replacements is often to modulate acidity, membrane permeability, and metabolic stability. drughunter.com

Pyrrolidine Ring: The saturated pyrrolidine ring can be replaced by other cyclic systems to alter properties like basicity, lipophilicity, and conformational rigidity. Common bioisosteres for the pyrrolidine scaffold are presented in the table below.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrrolidine | Piperidine, Azetidine | Modify ring size, basicity, and conformational flexibility |

| Pyrrolidine | Tetrahydrofuran (B95107), Thiolane | Replace nitrogen with another heteroatom to eliminate basicity and alter hydrogen bonding potential |

| Pyrrolidine | Cyclopentane | Remove the heteroatom to increase lipophilicity and remove the hydrogen bond donor/acceptor site |

Scaffold hopping involves a more significant structural change, where the central core of a molecule is replaced with a topologically different scaffold while preserving the 3D orientation of key functional groups essential for biological activity. nih.govrsc.org Starting from a known active compound containing the this compound core, a scaffold hopping strategy could involve replacing the pyrrolidine ring with, for example, a piperidine, a bicyclic system, or even an acyclic linker that maintains the correct spatial positioning of the methanesulfonamide and the N-substituent. nih.govdundee.ac.uk This approach is particularly useful for escaping unfavorable physicochemical property space, addressing metabolic liabilities, or discovering novel chemotypes with improved drug-like characteristics. rsc.orgdundee.ac.ukbohrium.com

Ligand Design Based on Target-Directed Synthesis

While DOS aims for broad exploration, target-directed synthesis involves the rational design and creation of ligands for a specific biological target. researchgate.net This approach leverages knowledge of the target's structure or the structure-activity relationships of known ligands to design molecules with high affinity and selectivity. The this compound scaffold provides an excellent foundation for such rational design. nih.govnih.gov

The process often begins with computational methods like molecular docking, where virtual libraries of compounds based on the scaffold are screened against a 3D model of the target protein's binding site. nih.govnih.gov These studies can predict how different analogues will bind and which modifications are likely to improve affinity.

Key features of the this compound scaffold that are exploited in target-directed design include:

The Sulfonamide Moiety: This group is a versatile hydrogen bond donor and acceptor. In many enzyme inhibitors (e.g., carbonic anhydrase inhibitors), the sulfonamide group coordinates directly with a metal ion (like zinc) in the active site or forms critical hydrogen bonds with backbone or side-chain residues. researchgate.netchemrxiv.org

The Pyrrolidine Ring: This acts as a rigid spacer that orients substituents into specific regions of the binding pocket. Its non-planar structure allows for precise positioning of functional groups to maximize favorable interactions (e.g., hydrophobic, ionic) and avoid steric clashes. nih.gov

The Nitrogen Atom: As a point of attachment, the pyrrolidine nitrogen allows for the introduction of side chains that can extend into other pockets of the target protein, enhancing both potency and selectivity. nih.gov

Following in silico design, promising compounds are synthesized. researchgate.netresearchgate.net The synthesis of N-substituted sulfonamides can often be achieved through straightforward coupling reactions. nih.govresearchgate.netblazingprojects.com The resulting compounds are then tested in biological assays, and the data is used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that progressively leads to more potent and selective ligands.

Structure Activity Relationship Sar Studies of N Pyrrolidin 3 Yl Methanesulfonamide Derivatives

Correlating Structural Modifications with Biological Response

The biological response of N-(pyrrolidin-3-yl)methanesulfonamide derivatives is intricately linked to their structural architecture. Modifications at various positions of the pyrrolidine (B122466) ring and the sulfonamide group have been shown to significantly influence their activity.

Substitutions on the pyrrolidine nitrogen (position 1) are a common strategy to modulate the pharmacological profile. For instance, in the context of choline (B1196258) kinase inhibitors, the nature of the substituent on a pyridinium (B92312) ring attached to the pyrrolidine nitrogen plays a crucial role. Compounds with a 4-(pyrrolidin-1-yl)pyridinium cationic head demonstrated different activity profiles compared to those with a 4-(dimethylamino)pyridinium (B8497252) head, suggesting that the steric bulk and electronic properties of the N1-substituent are key determinants of activity. mdpi.com

Modifications at the 3-position of the pyrrolidine ring, where the methanesulfonamide (B31651) group is attached, also have a profound impact. The presence and nature of substituents on this part of the scaffold can influence binding to the target protein. In a series of pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, alterations at various positions, including those analogous to the 3-position, had varied effects on the inhibitory properties, highlighting the potential for optimization. nih.govnih.govmdpi.combiorxiv.org

Furthermore, the length and nature of the linker connecting the pyrrolidine scaffold to other pharmacophoric elements can be critical. In a study of non-symmetric choline kinase inhibitors, derivatives with longer linkers (2 or 4 carbons) between a 3-aminophenol (B1664112) head and a 4-(pyrrolidin-1-yl)pyridinium moiety exhibited nanomolar inhibition values. mdpi.com

The following table summarizes the general SAR findings for modifications on the this compound scaffold and related pyrrolidine derivatives.

| Modification Site | Structural Change | Impact on Biological Activity | Target Class Example |

|---|---|---|---|

| Pyrrolidine N1-position | Introduction of bulky, cationic groups (e.g., 4-(pyrrolidin-1-yl)pyridinium) | Can either increase or decrease activity depending on the target and the specific group. mdpi.com | Choline Kinase |

| Pyrrolidine C3-position | Varied substitutions | Offers potential for optimization of inhibitory activity. nih.govnih.govmdpi.combiorxiv.org | Enzymes (e.g., Aminoglycoside 6'-N-acetyltransferase) |

| Linker between pyrrolidine and other moieties | Increased linker length (e.g., 2 to 4 carbons) | Can lead to enhanced potency. mdpi.com | Choline Kinase |

| Methanesulfonamide group | N-alkylation | Generally reduces inhibitory activity. nih.gov | Cyclin-Dependent Kinase 2 (CDK2) |

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives due to the chiral center at the 3-position of the pyrrolidine ring. The spatial arrangement of the methanesulfonamide group can significantly affect the interaction of these compounds with their biological targets, which are often stereoselective.

The compound N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide predominantly exists in the (S)-configuration. This stereochemical preference suggests that the (S)-enantiomer may have a more favorable binding orientation within the active site of its target protein compared to the (R)-enantiomer. The pyrrolidine ring can adopt various conformations, and the stereochemistry at the C3 position influences the preferred puckering of the ring, which in turn dictates the three-dimensional presentation of the substituents.

Computational studies have shown that the pyrrolidine substituent can exist in multiple conformational states with relatively low energy barriers between them. This conformational flexibility, influenced by the stereochemistry, may allow the molecule to adapt its shape to fit into different binding pockets. Nuclear magnetic resonance studies on related pyrrolidine-containing compounds have indicated rapid conformational interconversion at room temperature, further supporting the dynamic nature of this scaffold.

A comparative analysis with the related compound (S)-N-(pyrrolidin-3-ylmethyl)methanesulfonamide highlights how subtle changes, such as the insertion of a methylene (B1212753) spacer, can influence stereochemical behavior and, consequently, biological activity.

SAR Elucidation for Specific Target Classes (e.g., Enzymes, Receptors)

The this compound scaffold has been explored for its potential to interact with various biological targets, including enzymes and G-protein coupled receptors (GPCRs). SAR studies have been crucial in optimizing the activity of these derivatives against specific targets.

Enzyme Inhibitors:

Kinase Inhibitors: Derivatives of this compound have been investigated as kinase inhibitors. For instance, in a series of 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives targeting cyclin-dependent kinase 2 (CDK2), N-alkylation of the sulfonamide group was found to reduce inhibitory activity. nih.gov The introduction of a dimethylaminopropyl group on the sulfonamide nitrogen resulted in only a two-fold decrease in potency, suggesting a possible interaction of the basic dimethylamino group with the kinase. nih.gov In contrast, bulky substituents like a 4-tert-butylphenyl group on the sulfonamide led to a significant loss of activity, likely due to steric hindrance in the ATP-binding site. nih.gov

HMG-CoA Reductase Inhibitors: A series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated as HMG-CoA reductase inhibitors. One compound, monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, was found to be a potent inhibitor of cholesterol biosynthesis. nih.gov

Receptor Ligands:

Dopamine (B1211576) Receptor Agonists: The design of novel dopamine receptor agonists has incorporated structural features from the this compound scaffold. A series of compounds were designed based on pergolide (B1684310) and other dopamine agonists, leading to the discovery of a potent D₁ and D₂ receptor agonist. nih.gov

CCR1 Antagonists: Novel pyrrolidine ureas have been identified as C-C chemokine receptor 1 (CCR1) antagonists. Optimization of a library hit led to a potent and selective CCR1 antagonist with an IC₅₀ of 20 nM in a chemotaxis assay.

The following table presents a summary of the SAR for this compound derivatives against specific target classes.

| Target Class | Structural Modification | Effect on Activity | Example IC50/Ki |

|---|---|---|---|

| Kinases (e.g., CDK2) | N-alkylation of sulfonamide | Decreased potency nih.gov | - |

| Kinases (e.g., CDK2) | N-(dimethylaminopropyl)sulfonamide | Maintained good potency nih.gov | ~0.4 µM nih.gov |

| Kinases (e.g., CDK2) | N-(4-tert-butylphenyl)sulfonamide | Significantly decreased potency nih.gov | 34 µM nih.gov |

| HMG-CoA Reductase | N-methyl-N-methanesulfonylaminopyrimidin-5-yl substitution | Potent inhibition nih.gov | IC50 = 1.12 nM (cholesterol biosynthesis) nih.gov |

| CCR1 Receptor | Optimized pyrrolidine urea (B33335) scaffold | Potent antagonism | IC50 = 20 nM (chemotaxis) |

Identification of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling is a powerful tool to identify the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on SAR studies and the nature of its interactions with biological targets.

A typical pharmacophore model for this scaffold would include:

A Hydrogen Bond Acceptor: The sulfonyl oxygens of the methanesulfonamide group are strong hydrogen bond acceptors and can form crucial interactions with hydrogen bond donors in the active site of a target protein.

A Hydrogen Bond Donor: The nitrogen atom of the pyrrolidine ring, when protonated at physiological pH, can act as a hydrogen bond donor. This feature is often important for anchoring the ligand in the binding pocket.

A Hydrophobic Feature: The pyrrolidine ring itself provides a hydrophobic core that can engage in van der Waals interactions with hydrophobic residues in the target protein. Substituents on the pyrrolidine ring can further enhance these hydrophobic interactions.

A Positive Ionizable Feature: The basic nitrogen of the pyrrolidine ring is typically protonated at physiological pH, creating a positive charge that can interact with negatively charged residues (e.g., aspartate or glutamate) in the target protein through electrostatic interactions.

Preclinical in Vitro Mechanistic Investigations of N Pyrrolidin 3 Yl Methanesulfonamide Analogues

Identification and Validation of Molecular Targets

The initial stages of preclinical research for N-(Pyrrolidin-3-yl)methanesulfonamide analogues focus on identifying their specific molecular targets. This process often involves screening the compounds against a wide array of enzymes and receptors to pinpoint those with which they interact with high affinity and specificity. Subsequent validation studies confirm these interactions and their biological relevance.

Analogues of this compound have been found to interact with a diverse range of molecular targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, certain derivatives have been identified as potent antagonists of endothelin receptors (ETA and ETB) and the histamine (B1213489) H3 receptor. nih.govnih.gov In the realm of enzyme inhibition, analogues have been developed as inhibitors of HMG-CoA reductase and focal adhesion kinase (FAK). nih.gov

Target validation for these analogues involves a variety of cellular and molecular biology techniques. These may include assays to measure the modulation of downstream signaling pathways following target engagement, or genetic approaches such as siRNA-mediated knockdown of the proposed target to see if it abrogates the compound's effects. For example, in the case of FAK inhibitors, validation would involve assessing the impact on cell adhesion, migration, and proliferation, processes that are critically regulated by FAK activity.

Biochemical Characterization of Target Engagement and Modulatory Effects

Once a molecular target is identified and validated, the next step is to biochemically characterize the interaction between the this compound analogue and its target. This involves quantifying the compound's potency and understanding its modulatory effects on the target's function.

The potency of these analogues is typically determined through concentration-response assays, from which key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are derived. For example, the analogue PF-562271 has been identified as a highly potent inhibitor of focal adhesion kinase (FAK) with an IC50 value of 1.5 nM. Another analogue, a HMG-CoA reductase inhibitor, demonstrated an IC50 of 11 nM against its target enzyme. nih.gov

The modulatory effects of these compounds are diverse and depend on the specific target. For receptor antagonists, their effect is to block the binding of the endogenous ligand and inhibit the receptor's downstream signaling. For enzyme inhibitors, the effect is a reduction in the catalytic activity of the enzyme, leading to a decrease in the production of its metabolic products.

Table 1: Biochemical Potency of this compound Analogues

| Analogue | Target | Assay Type | Potency (IC50) |

|---|---|---|---|

| PF-562271 | Focal Adhesion Kinase (FAK) | Enzyme Inhibition Assay | 1.5 nM |

| HMG-CoA Reductase Inhibitor Analogue | HMG-CoA Reductase | Enzyme Inhibition Assay | 11 nM |

Enzyme Kinetics and Inhibition Mechanism Studies

For this compound analogues that target enzymes, detailed enzyme kinetic studies are performed to elucidate the mechanism of inhibition. These studies provide valuable insights into how the inhibitor interacts with the enzyme and its substrate.

The primary goal of these studies is to determine the type of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by measuring the initial reaction rates at various concentrations of the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).

From these kinetic studies, the inhibition constant (Ki) can be determined. The Ki is a measure of the inhibitor's binding affinity for the enzyme and is a more precise parameter than the IC50 value, as it is independent of the substrate concentration. While specific kinetic parameters for this compound analogues are not publicly available, the identification of potent enzyme inhibitors within this class suggests that such studies would be a critical part of their preclinical evaluation.

Receptor Binding Assays and Functional Agonism/Antagonism

For analogues targeting receptors, receptor binding assays are essential to quantify their affinity for the target. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the compound's binding affinity.

Analogues of this compound have been developed as endothelin receptor antagonists with sub-nanomolar affinities for both the ETA and ETB receptor subtypes. nih.gov This high affinity indicates a strong and specific interaction with the receptors.

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For GPCRs like the endothelin and histamine H3 receptors, these functional assays may include measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, or assessing GTPγS binding to G-proteins upon receptor activation. For the identified endothelin and histamine H3 receptor antagonists, these assays would demonstrate a blockade of the signaling cascade that is normally initiated by the endogenous ligand.

Cell-Based Assays for Pathway Elucidation and Phenotypic Characterization

To understand the biological effects of this compound analogues in a more physiological context, a variety of cell-based assays are employed. These assays help to elucidate the downstream cellular pathways affected by the compound and to characterize its phenotypic effects.

For analogues that inhibit enzymes involved in metabolic pathways, cell-based assays can directly measure the impact on the production of downstream metabolites. For example, an analogue that inhibits HMG-CoA reductase was shown to inhibit cholesterol biosynthesis in isolated rat hepatocytes with an IC50 of 1.12 nM. nih.gov This demonstrates that the biochemical inhibition of the enzyme translates into a functional effect in a cellular system.

For compounds targeting signaling molecules like FAK, cell-based assays can assess phenotypic changes such as effects on cell proliferation, apoptosis, migration, and invasion. These assays are critical for understanding the potential therapeutic applications of the compounds, particularly in areas like oncology where these cellular processes are dysregulated.

Table 2: Cell-Based Activity of a this compound Analogue

| Analogue | Cellular Target/Process | Cell Type | Assay Type | Potency (IC50) |

|---|---|---|---|---|

| HMG-CoA Reductase Inhibitor Analogue | Cholesterol Biosynthesis | Rat Hepatocytes | Metabolite Production | 1.12 nM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Pyrrolidin-3-yl)methanesulfonamide and its derivatives?

- Methodology :

- Palladium-catalyzed cross-coupling : A key step involves Suzuki-Miyaura coupling of boronic acids with brominated intermediates. For example, 8-bromo-6-tert-butyl-5-methoxyquinoline reacts with (2,6-dimethoxy-3-pyridyl)boronic acid using Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane .

- Amine functionalization : The pyrrolidine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Sodium tert-butoxide and Pd₂(dba)₃ are often used as base and catalyst, respectively .

- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are employed to protect amines, followed by HCl-mediated deprotection .

- Key Reagents : Pd catalysts, boronic acids, Cs₂CO₃, tert-BuONa.

Q. How is this compound characterized structurally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, splitting patterns (e.g., doublets at δ 8.38 ppm) distinguish aromatic protons in quinoline derivatives .

- Mass Spectrometry (HRMS/ESI) : High-resolution MS validates molecular weights (e.g., observed m/z 497.18372 [M+H]⁺ matches C₂₅H₂₉O₅N₄S) .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC 1896035) resolves 3D conformations of analogs like pyrrolidinylsulfones .

Q. What are the recommended storage conditions for sulfonamide derivatives like this compound?

- Guidelines : Store at 0–6°C under inert conditions to prevent degradation, especially for nitroso-containing analogs . Use desiccants to avoid hydrolysis of sulfonamide groups.

Advanced Research Questions

Q. How can structural modifications improve target selectivity in biological applications (e.g., kinase inhibition)?

- Approaches :

- Substituent optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to hydrophobic pockets in kinases. The perfluoroisopropyl group in RORγt inverse agonists improved selectivity over PXR and LXR .

- Stereochemical control : Resolving enantiomers via supercritical fluid chromatography (SFC) ensures activity in the desired RORγt isoform .

- Case Study : Replacing cyclopentylsulfone with pyrrolidinylsulfone reduced off-target effects in RORγt inhibitors .

Q. What computational methods predict the physicochemical and spectroscopic properties of this compound?

- Tools :

- Density Functional Theory (DFT) : Calculates molecular orbitals for UV/Vis spectra (e.g., λmax for nitro derivatives) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., JAK kinases) to guide analog design .

- Validation : Experimental FT-IR and NMR data align with DFT-predicted vibrational modes and chemical shifts .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–10 µM) to identify non-linear effects .

- Orthogonal assays : Confirm kinase inhibition via biochemical (e.g., ADP-Glo) and cellular (e.g., IL-23-induced acanthosis) models .

- Example : Initial lack of selectivity in cyclopentylsulfone analogs was resolved by incorporating pyrrolidinyl groups and fluorinated substituents .

Q. What strategies are effective in designing bioisosteric analogs of this compound?

- Bioisosteric Replacement :

- Sulfonamide → Sulfone : Maintains hydrogen-bonding capacity while improving metabolic stability .

- Pyrrolidine → Azetidine : Reduces ring strain and enhances solubility .

- Synthetic Steps :

- DAST-mediated fluorination : Converts alcohols to fluorides in intermediates .

- Boc-protection : Enables selective functionalization of amines .

Q. How can reaction yields be optimized in multi-step syntheses?

- Optimization Parameters :

- Catalyst screening : Pd(OAc)₂ with P(tert-Bu)₃ improves coupling efficiency in aryl bromide aminations .

- Solvent selection : Dioxane outperforms DMF in Suzuki reactions due to better thermal stability .

- Purification : Use gradient column chromatography (e.g., 0–10% MeOH in CH₂Cl₂) to isolate pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.